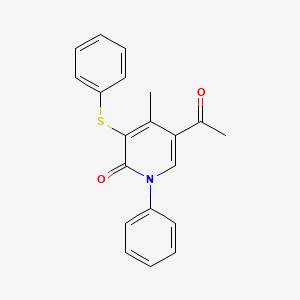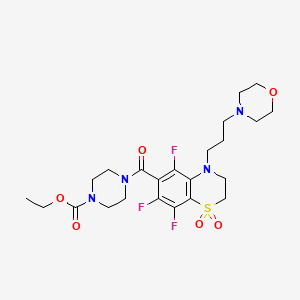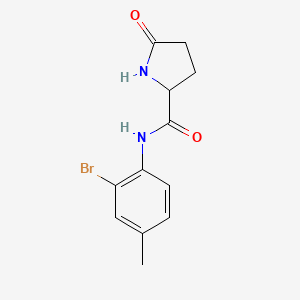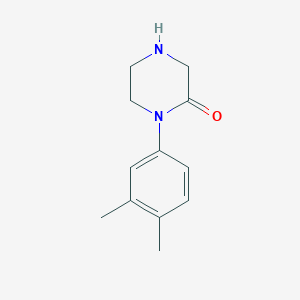![molecular formula C20H23N3O5S B15171630 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, and a biphenyl moiety with methoxy and methylsulfonyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl moiety, which is then functionalized with methoxy and methylsulfonyl groups. The pyrimidinone core is synthesized separately and then coupled with the biphenyl derivative under specific conditions to form the final compound. Common reagents used in these reactions include halogenated biphenyls, methoxy and methylsulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of reactive groups such as the amino and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
科学研究应用
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: Its potential biological activity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: In materials science, the compound’s structural features could be leveraged to develop new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and biphenyl moiety suggest potential binding to enzymes or receptors, modulating their activity. The methoxy and methylsulfonyl groups could influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
相似化合物的比较
Similar Compounds
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: This compound shares some structural similarities, particularly the presence of nitrogen-containing heterocycles.
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Another compound with a complex structure and potential biological activity.
Uniqueness
What sets 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- apart is its combination of functional groups and structural features, which confer unique reactivity and potential applications. The presence of both methoxy and methylsulfonyl groups, along with the biphenyl moiety, provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C20H23N3O5S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
[3-[3-(2-amino-1,4-dimethyl-6-oxo-5H-pyrimidin-4-yl)phenyl]-5-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C20H23N3O5S/c1-20(12-18(24)23(2)19(21)22-20)15-7-5-6-13(8-15)14-9-16(27-3)11-17(10-14)28-29(4,25)26/h5-11H,12H2,1-4H3,(H2,21,22) |
InChI 键 |
VFQBOSBRMIFSQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C(=N1)N)C)C2=CC=CC(=C2)C3=CC(=CC(=C3)OS(=O)(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)



![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)

![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
